molecular formula C25H23N3O3S B11379556 5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11379556
M. Wt: 445.5 g/mol
InChI Key: RREIEDNXHNCUOK-UHFFFAOYSA-N
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Description

5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the furan ring would yield a tetrahydrofuran derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives, such as:

  • 5-(FURAN-2-YL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(PHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 5-(THIOPHEN-2-YL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(PHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-methylsulfanylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H23N3O3S/c1-14-11-15(2)20(19(29)12-14)22-21-23(27-26-22)25(30)28(13-17-5-4-10-31-17)24(21)16-6-8-18(32-3)9-7-16/h4-12,24,29H,13H2,1-3H3,(H,26,27)

InChI Key

RREIEDNXHNCUOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)SC)C

Origin of Product

United States

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